molecular formula C8H10BrNO2 B1449450 6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one CAS No. 1881138-28-8

6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one

Cat. No.: B1449450
CAS No.: 1881138-28-8
M. Wt: 232.07 g/mol
InChI Key: XLIDTLVEQNWSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C8H10BrNO2 and its molecular weight is 232.07 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-bromo-1-(2-methoxyethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-12-6-5-10-7(9)3-2-4-8(10)11/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIDTLVEQNWSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure, characterized by a bromine atom and a methoxyethyl substituent on a dihydropyridinone ring, suggests unique interactions with biological targets. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The biological activity of 6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one is believed to stem from its ability to interact with various molecular targets. Preliminary studies indicate that it may modulate enzyme activity and receptor binding, potentially influencing pathways involved in cancer progression and microbial resistance. The presence of the bromine atom enhances hydrophobic interactions, which may increase binding affinity to target proteins.

Anticancer Properties

Research has indicated that 6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one exhibits significant anticancer activity. A study evaluating its effects on colorectal cancer cells demonstrated that the compound inhibits cell proliferation through apoptosis induction and cell cycle arrest at the G1 phase. The IC50 value for this compound was reported to be approximately 15 µM, indicating potent activity against cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL depending on the bacterial strain tested. Notably, it was effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as a lead compound for developing new antibiotics .

Study 1: Anticancer Activity

In a controlled study involving human colorectal cancer cell lines (HT-29), treatment with varying concentrations of 6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
58510
106025
153050

Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. The results indicated significant inhibition of bacterial growth at lower concentrations compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)32
Escherichia coli64
Pseudomonas aeruginosa128

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of 6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one. Preliminary data suggest moderate oral bioavailability with an estimated half-life of approximately 3 hours in animal models. Further investigations are needed to elucidate its metabolic pathways and potential interactions with other drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one
Reactant of Route 2
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6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one

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